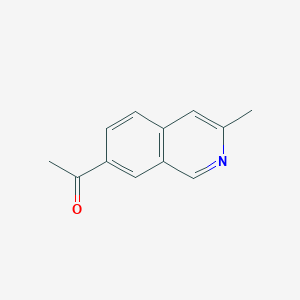
4,4'-((4-Chlorophenyl)methylene)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((4-Chlorophenyl)methylene)dianiline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with a chlorophenyl group attached to the methylene carbon. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((4-Chlorophenyl)methylene)dianiline typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents such as ethanol or methanol to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4,4’-((4-Chlorophenyl)methylene)dianiline can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aniline nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
4,4’-((4-Chlorophenyl)methylene)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-performance polymers and resins, particularly in the automotive and aerospace industries.
Mécanisme D'action
The mechanism of action of 4,4’-((4-Chlorophenyl)methylene)dianiline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes by forming reactive intermediates that can damage cellular components.
Comparaison Avec Des Composés Similaires
4,4’-Methylenedianiline: Similar structure but lacks the chlorophenyl group.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer production.
Uniqueness: 4,4’-((4-Chlorophenyl)methylene)dianiline is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific chemical modifications are required.
Propriétés
Formule moléculaire |
C19H17ClN2 |
|---|---|
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-(4-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C19H17ClN2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,21-22H2 |
Clé InChI |
HNMRVPBVTUOJOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


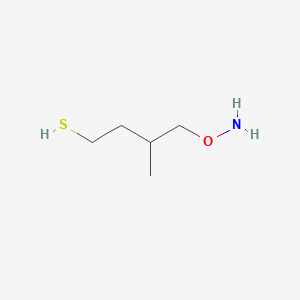
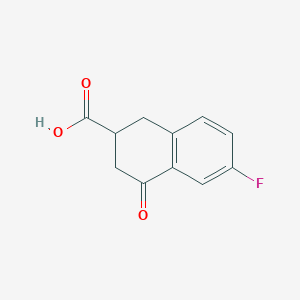
![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
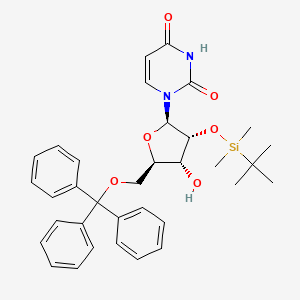
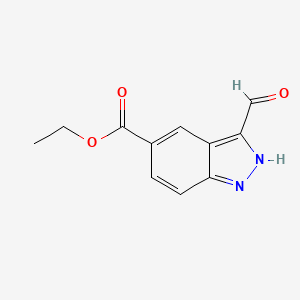
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12836075.png)
![5-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12836076.png)
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)
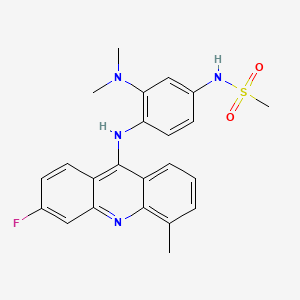
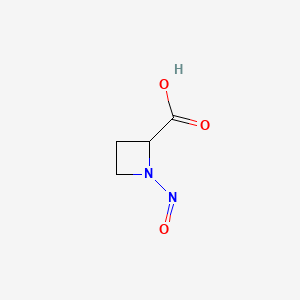
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
